6-(Piperidin-4-ylmethoxy)nicotinic acid
Overview
Description
6-(Piperidin-4-ylmethoxy)nicotinic acid is a useful research compound. Its molecular formula is C12H16N2O3 and its molecular weight is 236.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Herbicidal Activity
6-(Piperidin-4-ylmethoxy)nicotinic acid derivatives show potential as herbicides. For instance, a study on aryl-formyl piperidinone derivatives found compound I-9, incorporating nicotinic acid, to be a promising candidate for green herbicide development due to its effective inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plant growth (Fu et al., 2021).
Synthesis of Complex Molecules
Nicotinic acid plays a crucial role in synthesizing various heterocyclic compounds. For example, in the synthesis of thieno[2, 3-b]pyridines, nicotinic acid esters were crucial intermediates (Gad-Elkareem et al., 2006). Moreover, nicotinic acid derivatives are used in constructing complex molecules like spiro-piperidin-4-ones, which have shown promise in treating tuberculosis (Kumar et al., 2008).
Vasorelaxation and Antioxidation Properties
Nicotinic acid and its derivatives, such as thionicotinic acid, have been studied for their vasorelaxation and antioxidative properties. Thionicotinic acid analogs were found to induce dose-dependent vasorelaxation and exhibited antioxidative properties in several assays (Prachayasittikul et al., 2010).
Industrial Applications
In the industrial context, nicotinic acid is produced mainly by oxidizing 5-ethyl-2-methylpyridine. This process, however, releases nitrous oxide, a potent greenhouse gas. Alternative eco-friendly methods for producing nicotinic acid are being researched to align with green chemistry principles (Lisicki et al., 2022).
Biological Applications
6-Substituted nicotinic acid analogs are studied for their inhibitory effect on the carbonic anhydrase III enzyme, which is relevant in managing dyslipidemia and cancer progression (Mohammad et al., 2017).
Properties
IUPAC Name |
6-(piperidin-4-ylmethoxy)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-12(16)10-1-2-11(14-7-10)17-8-9-3-5-13-6-4-9/h1-2,7,9,13H,3-6,8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZICASLHHWZKRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=NC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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